Hydroxysophoranone

Description

This compound is a natural product found in Erythrina subumbrans, Maackia amurensis, and Millettia pulchra with data available.

Structure

3D Structure

Properties

IUPAC Name |

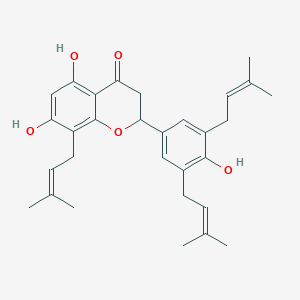

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQFAJSGVWQVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hydroxysophoranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysophoranone is a prenylated flavanone exhibiting a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a quantitative analysis of its biological efficacy and delves into the molecular signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a member of the lavandulyl flavanones, a class of flavonoids characterized by a lavandulyl group substitution. While the specific first isolation and naming of "this compound" is not definitively documented under this exact name in seminal literature, its chemical structure and properties align with other well-characterized lavandulyl flavanones. PubChem lists "this compound" with the IUPAC name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one and a molecular formula of C30H36O5.[1] It is often referred to in scientific literature under synonyms such as Sophoraflavanone G or Kurarinone , which have been extensively studied.[2][3][4]

The primary natural source of this compound and its related lavandulyl flavanones is the root of Sophora flavescens , a plant species belonging to the Fabaceae family.[2][3][5] This medicinal plant, also known as "Ku Shen" in traditional Chinese medicine, has a long history of use for treating various ailments, including inflammation, skin diseases, and cancer.[6][7] Modern phytochemical investigations have confirmed that the roots of Sophora flavescens are a rich source of various bioactive compounds, with alkaloids and flavonoids being the most prominent.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C30H36O5 | PubChem |

| Molecular Weight | 476.6 g/mol | PubChem |

| IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |

| Class | Flavanone (Flavonoid) | PubChem |

Experimental Protocols

The isolation and purification of this compound (as sophoraflavanone G or kurarinone) from Sophora flavescens roots typically involve solvent extraction followed by various chromatographic techniques.

General Extraction Protocol

A common method for the initial extraction of flavonoids from the dried and powdered roots of Sophora flavescens involves the use of organic solvents.

-

Maceration: The plant material is macerated with a solvent such as 95% ethanol at room temperature.[8]

-

Reflux Extraction: Alternatively, a reflux extraction with ethanol can be employed for a more exhaustive extraction.

-

Solvent Removal: The resulting extract is then concentrated under reduced pressure to yield a crude extract.[8]

Chromatographic Purification

The crude extract, rich in a mixture of compounds, is then subjected to a series of chromatographic steps to isolate the desired flavanones.

-

Column Chromatography (CC): The crude extract is often first fractionated using column chromatography on silica gel or polyamide. A gradient elution is typically used, with solvent systems such as chloroform-methanol.[8]

-

High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully used for the one-step isolation and separation of flavanones from Sophora flavescens. A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is often utilized. A C18 column with a mobile phase such as methanol-water is a common choice.

Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Below is a generalized workflow for the isolation and characterization of this compound.

Biological Activities (Quantitative Data)

This compound, primarily studied as sophoraflavanone G and kurarinone, has demonstrated significant anti-inflammatory, cytotoxic, and other biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50 Value | Reference |

| Kurarinone | MCP-1 induced cell migration | THP-1 cells | 19.2 µg/mL | [9] |

| Sophoraflavanone G | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | ~10 µM | [10] |

| Kurarinone | T-type Calcium Channel (Cav3.2) Inhibition | tsA-201 cells | 1.1 ± 0.3 μM | [11] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | IC50 Value | Reference |

| Kurarinone | Human Myeloid Leukemia (HL-60) | 18.5 µM | [12] |

| Sophoraflavanone G | Human Leukemia (HL-60) | 3-30 µM (effective concentration range) | [13] |

| Kurarinone | Prostate Cancer (PC3) | 24.7 µM | [12] |

Signaling Pathway Modulation

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound (sophoraflavanone G and kurarinone). These compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to inhibit the phosphorylation of MAPKs, including ERK, p38, and JNK, in various cell models.[8][10][14][15] This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.[10][14]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for cell survival, proliferation, and growth. Kurarinone has been found to inhibit the PI3K/Akt signaling pathway, which can contribute to its pro-apoptotic effects in cancer cells.[16][17] Conversely, in certain contexts, kurarinone has been shown to activate this pathway to protect against oxidative stress.[17]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Both sophoraflavanone G and kurarinone have been reported to inhibit the activation of NF-κB.[10][12][15] This is achieved by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[10][14]

References

- 1. 5-Hydroxysophoranone | C30H36O5 | CID 42607927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 4. Kurarinone | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kurarinone isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. worldscientific.com [worldscientific.com]

- 14. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Kurarinone attenuates hydrogen peroxide-induced oxidative stress and apoptosis through activating the PI3K/Akt signaling by upregulating IGF1 expression in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Hydroxysophoranone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysophoranone is a prenylated flavanone found in plants of the Sophora genus, notably Sophora flavescens. Prenylated flavonoids are a class of secondary metabolites that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The addition of a lipophilic prenyl group to the flavonoid backbone often enhances their bioactivity. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing from established knowledge of flavonoid biosynthesis and specific research on the enzymatic machinery of Sophora flavescens.

The General Flavonoid Biosynthetic Pathway: The Foundation for this compound Synthesis

The biosynthesis of this compound begins with the well-established general flavonoid pathway, which is divided into the phenylpropanoid pathway and the flavonoid-specific pathway.

The Phenylpropanoid Pathway

This pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a key precursor for a multitude of secondary metabolites, including flavonoids.

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

-

Activation of p-Coumaric Acid: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The Flavonoid-Specific Pathway: Formation of the Flavanone Core

The flavanone backbone of this compound is synthesized from p-coumaroyl-CoA and malonyl-CoA.

-

Chalcone Synthesis: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization to a Flavanone: Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.[1] Naringenin is the central precursor for a vast array of flavonoids, including the prenylated flavanones found in Sophora flavescens.

The Proposed Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, based on the identified prenylated flavonoids in Sophora flavescens and the characterization of key enzymes, a putative pathway can be proposed. This pathway involves the prenylation of a flavanone precursor, likely naringenin, followed by potential hydroxylation.

Prenylation of the Flavanone Backbone

The attachment of a prenyl group to the flavonoid skeleton is a critical step in the biosynthesis of this compound. This reaction is catalyzed by a class of enzymes known as prenyltransferases.

A key enzyme, naringenin 8-prenyltransferase (SfN8DT-1) , has been isolated and characterized from Sophora flavescens.[1][2] This membrane-bound enzyme specifically transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the 8-position of the naringenin A-ring.[1][2] Given that this compound is a prenylated flavanone, it is highly probable that an enzyme with similar function, possibly even SfN8DT-1 itself or a related isoform, is involved in its biosynthesis.

The lavandulyl group found in many Sophora flavonoids, including kurarinone and sophoraflavanone G, is an isomer of the geranyl group.[3][4] The biosynthesis of this specific prenyl group and its attachment to the flavonoid core likely involves a specialized prenyltransferase capable of utilizing geranyl pyrophosphate (GPP) or a related precursor and catalyzing the specific bond formation.

Potential Hydroxylation Events

This compound possesses additional hydroxyl groups compared to the basic naringenin structure. These hydroxylations can theoretically occur before or after the prenylation step. Plant genomes contain a variety of cytochrome P450 monooxygenases that act as flavonoid hydroxylases, such as Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H), which add hydroxyl groups to the B-ring of flavonoids.[5] It is plausible that a specific hydroxylase acts on the prenylated naringenin intermediate to yield this compound. The exact timing and the specific enzyme responsible for this hydroxylation in the context of this compound biosynthesis remain to be experimentally confirmed.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound biosynthetic pathway are limited. However, studies on the characterized naringenin 8-prenyltransferase (SfN8DT-1) from Sophora flavescens provide valuable insights into the kinetics of the crucial prenylation step.

| Enzyme | Substrate(s) | Apparent Km (µM) | Reference |

| SfN8DT-1 | Naringenin | 33 | [1] |

| SfN8DT-1 | Dimethylallyl pyrophosphate (DMAPP) | 148 | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Candidate Prenyltransferase

This protocol is based on the successful expression of plant membrane-bound prenyltransferases in yeast (Saccharomyces cerevisiae).

Objective: To produce a functional candidate prenyltransferase for in vitro characterization.

Materials:

-

Full-length cDNA of the candidate prenyltransferase gene cloned into a yeast expression vector (e.g., pYES2).

-

S. cerevisiae strain (e.g., INVSc1).

-

Yeast growth media (SC-Ura medium with glucose or galactose).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Glass beads (0.5 mm diameter).

-

Microsome isolation buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.4 M sorbitol).

-

Bradford reagent for protein quantification.

Protocol:

-

Transformation of Yeast: Transform the yeast expression vector containing the prenyltransferase gene into the S. cerevisiae strain using the lithium acetate method.

-

Yeast Culture and Induction:

-

Inoculate a single colony of transformed yeast into 5 mL of SC-Ura medium with 2% (w/v) glucose and grow overnight at 30°C with shaking.

-

Use the starter culture to inoculate 50 mL of SC-Ura medium with 2% (w/v) glucose and grow to an OD600 of ~0.6.

-

Harvest the cells by centrifugation and resuspend them in 50 mL of SC-Ura medium containing 2% (w/v) galactose to induce protein expression.

-

Incubate for 16-24 hours at 30°C with shaking.

-

-

Microsomal Fraction Preparation:

-

Harvest the induced yeast cells by centrifugation.

-

Wash the cells with sterile water and resuspend in lysis buffer.

-

Lyse the cells by vortexing with glass beads for 10-15 cycles of 30 seconds vortexing followed by 30 seconds on ice.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of microsome isolation buffer.

-

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using the Bradford assay. The microsomal fraction containing the recombinant prenyltransferase is now ready for enzyme assays.

In Vitro Prenyltransferase Enzyme Assay

Objective: To determine the activity and substrate specificity of the recombinant prenyltransferase.

Materials:

-

Microsomal fraction containing the recombinant prenyltransferase.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT).

-

Flavonoid substrate (e.g., naringenin, dissolved in DMSO).

-

Prenyl donor substrate (e.g., DMAPP).

-

Stop solution (e.g., methanol or ethyl acetate).

-

HPLC or LC-MS system for product analysis.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, flavonoid substrate (final concentration typically 50-100 µM), and the microsomal protein (10-50 µg).

-

Initiate Reaction: Start the reaction by adding the prenyl donor substrate (DMAPP, final concentration typically 100-200 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of stop solution (e.g., methanol).

-

Product Extraction (if using ethyl acetate): If using ethyl acetate as the stop solution, vortex the mixture, centrifuge to separate the phases, and collect the organic layer. Evaporate the solvent.

-

Analysis: Analyze the reaction products by HPLC or LC-MS. Compare the retention time and mass spectrum of the product with an authentic standard of the expected prenylated flavonoid, if available.

Signaling Pathways and Regulation

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of the structural genes of the flavonoid pathway is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6][7][8][9]

Transcriptomic and metabolomic studies in Sophora flavescens have identified several candidate transcription factors that are co-expressed with flavonoid biosynthetic genes, suggesting their role in regulating the production of flavonoids and alkaloids in this plant.[2] For instance, specific WRKY and bHLH transcription factors have been implicated in the regulation of flavonoid biosynthesis in S. flavescens.[2] The precise regulatory network that controls the specific branch of the pathway leading to this compound is an active area of research.

Diagrams

References

- 1. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]

- 7. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional control of flavonoid biosynthesis: fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Prenylated Flavonoids: Mechanisms, Experimental Protocols, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavonoids are a specialized class of flavonoid compounds characterized by the attachment of one or more isoprenoid groups, typically a prenyl or geranyl moiety, to the flavonoid backbone. This structural modification significantly enhances their lipophilicity, allowing for improved interaction with cellular membranes and protein targets, which in turn can lead to a notable increase in their biological activity compared to their non-prenylated counterparts[1][2][3][4]. These naturally occurring compounds, found in various plant families, have garnered substantial interest in the scientific community for their diverse pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities of prenylated flavonoids, with a focus on their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and drug development in this promising area.

Anticancer Activity

Prenylated flavonoids have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines[5][6][7]. The addition of the prenyl group often enhances the anticancer activity of the parent flavonoid[8]. Their mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways critical for cancer cell survival, proliferation, and metastasis[8].

Mechanisms of Anticancer Action

Key signaling pathways modulated by prenylated flavonoids in cancer cells include:

-

NF-κB Signaling Pathway: Prenylated flavonoids like Xanthohumol have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation[5][9].

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. Prenylated flavonoids can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells[10].

-

MAPK Signaling Pathway: The MAPK cascade is involved in regulating cell growth, differentiation, and apoptosis. Certain prenylated flavonoids can modulate this pathway to exert their anticancer effects[5].

-

IL-6/JAK/STAT3 Pathway: Icaritin, a prenylated flavonoid, has been shown to suppress tumor growth by inhibiting the IL-6/JAK2/STAT3 signaling pathway, which is crucial for the proliferation and survival of certain cancer cells[11][12][13][14][15].

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected prenylated flavonoids against various cancer cell lines.

| Prenylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthohumol | SW480 (Colon) | 3.6 | [16] |

| Xanthohumol | SW620 (Colon) | 7.3 | [16] |

| Xanthohumol | PC-3 (Prostate) | 20-40 | [17] |

| Xanthohumol | DU145 (Prostate) | 20-40 | [17] |

| Icaritin | Multiple Myeloma Cells | Varies | [11] |

| 8-Prenylnaringenin | MCF-7 (Breast) | Varies | [18][19] |

| 6-Prenylnaringenin | SW620 (Colon) | More effective than Naringenin | [16] |

| Isoxanthohumol | SW480 (Colon) | Higher than Xanthohumol | [16] |

| 8-O-prenylbaicalein | MCF-7 (Breast) | 9.1 | [8] |

| Daphnegiravone B | A549 (Lung) | < 10 | [8] |

| Daphnegiravone B | HepG2 (Liver) | < 10 | [8] |

| Daphnegiravone B | MCF-7 (Breast) | < 10 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[5][11][17][20].

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Prenylated flavonoid stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the prenylated flavonoid in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the flavonoid) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

References

- 1. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. marinebiology.pt [marinebiology.pt]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Prenylated chalcones and flavonoids for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iomcworld.com [iomcworld.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

Hydroxysophoranone: A Key Mediator in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysophoranone is a prenylated flavanone, a class of secondary metabolites found in various plant species, most notably in the roots of Sophora flavescens.[1][2] This compound is part of a larger family of prenylated flavonoids that are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. In the context of plant biology, this compound and its structural relatives play a crucial role as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. This technical guide provides a comprehensive overview of the current understanding of this compound and its role in plant defense, with a focus on its mechanism of action, the signaling pathways it influences, and the experimental protocols used to elucidate its function. While direct research on this compound is emerging, this guide also draws upon data from closely related and well-studied prenylated flavonoids from Sophora flavescens, such as sophoraflavanone G and kurarinone, to provide a more complete picture of its potential functions.

Biosynthesis of this compound and Related Prenylated Flavonoids

The biosynthesis of this compound is a branch of the general flavonoid pathway, with the key differentiating step being the addition of one or more prenyl groups to the flavonoid backbone. This process is catalyzed by prenyltransferases, which are often specific to the flavonoid substrate and the position of prenylation.[3][4]

The general biosynthetic pathway leading to prenylated flavonoids in Sophora flavescens involves several key enzymatic steps:

-

Phenylalanine ammonia-lyase (PAL) and Chalcone synthase (CHS) are induced upon pathogen recognition, leading to the production of the chalcone backbone.[5][6]

-

Chalcone isomerase (CHI) converts the chalcone into a flavanone, such as naringenin.

-

Prenyltransferases (PTs) then attach dimethylallyl pyrophosphate (DMAPP) moieties to the flavanone core at various positions, leading to the formation of a diverse array of prenylated flavonoids, including this compound.[3][4]

Biosynthesis of Prenylated Flavonoids.

Role in Plant Defense: Antimicrobial and Insecticidal Activity

This compound and related prenylated flavonoids from Sophora flavescens exhibit significant activity against a range of plant pathogens, including fungi and bacteria.[3][7][8] They also show promise as insecticidal agents.[9][10]

Antifungal Activity

Studies on kurarinone and sophoraflavanone G, compounds structurally similar to this compound, have demonstrated potent antifungal activity against the common plant pathogen Botrytis cinerea.[3] The proposed mechanism of action involves the disruption of the fungal cell wall and membrane integrity, leading to increased permeability and ultimately cell death.[3]

Antibacterial Activity

Sophoraflavanone G has been shown to have broad-spectrum antibacterial activity, with a particularly low MIC50 against Xanthomonas oryzae pv oryzae (Xoo), the causal agent of bacterial blight in rice.[7][11] The mechanism of action is multifaceted, involving the inhibition of biofilm formation, reduction of metabolic activity, and induction of reactive oxygen species (ROS), which leads to apoptosis-like cell death in the bacteria.[7][11]

Insecticidal Activity

Extracts from Sophora flavescens containing a mixture of alkaloids and flavonoids have been registered as commercial botanical pesticides, effective against pests such as aphids and caterpillars.[9][10] While the specific contribution of this compound to this activity is not yet fully elucidated, flavonoids, in general, are known to act as antifeedants and growth inhibitors for various insect pests.[12][13]

Table 1: Antimicrobial Activity of Prenylated Flavonoids from Sophora flavescens

| Compound | Pathogen | Activity Metric | Value (µg/mL) | Reference |

| Sophoraflavanone G | Xanthomonas oryzae pv oryzae | MIC50 | 1.56 | [7] |

| Sophoraflavanone G | Botrytis cinerea | EC50 | 4.76 - 13.94 | [3] |

| Kurarinone | Botrytis cinerea | EC50 | 16.55 | [3] |

| Kurarinone | Rhizoctonia solani | EC50 | 16.12 | [3] |

| Kurarinone | Fusarium graminearum | EC50 | 16.99 | [3] |

Signaling Pathways in Plant Defense

The presence of a pathogen or herbivore triggers a complex signaling cascade within the plant, leading to the activation of defense responses. This compound, as a phytoalexin, is both a product of and a participant in these signaling networks.

Reactive Oxygen Species (ROS) Production

One of the earliest responses to pathogen recognition is the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻).[14] This "oxidative burst" serves multiple purposes: it can be directly toxic to pathogens, it acts as a signaling molecule to activate downstream defense responses, and it contributes to cell wall strengthening. While direct evidence for this compound-induced ROS in plants is pending, the antibacterial mechanism of the related compound sophoraflavanone G against Xoo includes the induction of ROS in the pathogen.[7] It is plausible that this compound could also modulate ROS levels in the plant as part of the defense signaling cascade.

MAPK Signaling

Mitogen-activated protein kinase (MAPK) cascades are crucial for transducing external stimuli into intracellular responses.[5][10] In plants, MAPK pathways are activated by pathogen-associated molecular patterns (PAMPs) and lead to the phosphorylation of transcription factors that regulate the expression of defense-related genes. While not directly demonstrated for this compound, other flavonoids have been shown to modulate MAPK signaling.

Phytohormone Signaling: Jasmonic Acid (JA) and Salicylic Acid (SA)

The phytohormones jasmonic acid (JA) and salicylic acid (SA) are key regulators of plant defense. The SA pathway is generally associated with resistance to biotrophic pathogens, while the JA pathway is more involved in defense against necrotrophic pathogens and herbivores.[15][16] The biosynthesis of phytoalexins, including prenylated flavonoids, is often regulated by these hormonal pathways. It is hypothesized that this compound production is induced via the JA signaling pathway upon herbivory or necrotrophic pathogen attack.

Hypothetical Plant Defense Signaling Pathway.

Experimental Protocols

Protocol 1: Antifungal Activity Assay (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal plant pathogen such as Botrytis cinerea.

Materials:

-

This compound

-

Botrytis cinerea culture

-

Potato Dextrose Broth (PDB)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in PDB.

-

Prepare a fungal spore suspension of B. cinerea and adjust the concentration to 1 x 10⁵ spores/mL.

-

Inoculate each well with the fungal spore suspension.

-

Include positive (fungicide) and negative (DMSO) controls.

-

Incubate the plates at 25°C for 48-72 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol 2: Quantification of this compound in Plant Tissue by HPLC

This protocol describes the extraction and quantification of this compound from Sophora flavescens root tissue.[17]

Materials:

-

Sophora flavescens root tissue

-

Methanol

-

This compound standard

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 column

Procedure:

-

Grind the dried root tissue into a fine powder.

-

Extract the powder with methanol using sonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of methanol.

-

Prepare a series of standard solutions of this compound.

-

Inject the standards and the sample extract into the HPLC system.

-

Separate the compounds on a C18 column using a suitable mobile phase gradient.

-

Detect this compound using a UV detector at an appropriate wavelength.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Protocol 3: Insect Antifeedant Assay (Leaf Disc Choice Test)

This protocol outlines a method to assess the antifeedant properties of this compound against a generalist herbivore like Spodoptera litura.[13]

Materials:

-

This compound

-

Spodoptera litura larvae

-

Cabbage or other suitable host plant leaves

-

Acetone

-

Petri dishes

-

Filter paper

Procedure:

-

Prepare different concentrations of this compound in acetone.

-

Cut leaf discs of a uniform size from the host plant leaves.

-

Apply the this compound solutions to one half of the leaf discs and acetone (control) to the other half.

-

Allow the solvent to evaporate completely.

-

Place one treated and one control leaf disc in a Petri dish with a moist filter paper.

-

Introduce a single S. litura larva into each Petri dish.

-

After 24 hours, measure the area of each leaf disc consumed.

-

Calculate the antifeedant index.

Experimental Workflows.

Conclusion and Future Directions

This compound, a prenylated flavonoid from Sophora flavescens, represents a promising area of research in plant defense mechanisms. While direct studies on this specific compound are limited, evidence from structurally related flavonoids strongly suggests its significant role as a phytoalexin with potent antifungal and antibacterial properties. Its potential as an insecticidal agent further highlights its importance in plant-herbivore interactions.

Future research should focus on:

-

Directly assessing the antimicrobial and insecticidal activity of purified this compound against a broader range of plant pathogens and pests.

-

Elucidating the specific signaling pathways in plants that are activated or modulated by this compound, including its effects on ROS production, MAPK activation, and the JA/SA signaling networks.

-

Investigating the expression of genes involved in this compound biosynthesis in response to different biotic stresses.

-

Exploring the potential for synergistic effects when this compound is combined with other defense compounds or conventional pesticides.

A deeper understanding of the role of this compound in plant defense will not only advance our knowledge of plant-pathogen and plant-herbivore interactions but also open up new avenues for the development of novel, plant-derived biopesticides for sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating the Effects of Flavonoids on Insects: Implications for Managing Pests Without Harming Beneficials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated Flavonoids Isolated from the Root of Sophora flavescens as Potent Antifungal Agents against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential expression of phenylalanine ammonia-lyase and chalcone synthase during soybean nodule development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activities of Prenylated Flavonoids from Sophora flavences against Xanthomonas oryzae pv oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal activity and mechanistic insights of total alkaloids from Sophora flavescens against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simulation analysis and physiological and biochemical evaluation of Sophora flavescens aboveground against aphids using network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Collection - Antibacterial Activities of Prenylated Flavonoids from Sophora flavences against Xanthomonas oryzae pv oryzae - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 12. Frontiers | Application of flavonoid compounds suppresses the cotton aphid, Aphis gossypii [frontiersin.org]

- 13. Insect antifeedant activity of flavones and chromones against Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional analysis of the Arabidopsis PAL gene family in plant growth, development, and response to environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. The Tomato Mitogen-Activated Protein Kinase SlMPK1 Is as a Negative Regulator of the High-Temperature Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing literature on sophoranone, a prenylated flavonoid, and its related compounds primarily isolated from plants of the Sophora genus. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This document summarizes the quantitative pharmacological data, details key experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for ongoing and future research in drug discovery and development.

Biological Activities and Pharmacological Data

Sophoranone and its analogues exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and enzyme-inhibitory activities. The quantitative data from various studies are summarized below to facilitate comparison and analysis.

Anticancer and Cytotoxic Activity

These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism often involves the induction of apoptosis through various cellular pathways.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Sophoranone | Human stomach cancer (MKN7) | Growth Inhibition | 1.2 ± 0.3 µM | [1] |

| Sophoranone | Human leukemia (U937) | Apoptosis Induction | Potent Activity | [1] |

| Sophoranone Analog (Compound 3) | Lung carcinoma (H460) | Cytotoxicity | 4.67 µM | [2][3][4] |

| 9-Methoxycanthin-6-one | Ovarian cancer (A2780) | Cytotoxicity | 4.04 ± 0.36 µM | [5] |

| 9-Methoxycanthin-6-one | Ovarian cancer (SKOV-3) | Cytotoxicity | 5.80 ± 0.40 µM | [5] |

| 9-Methoxycanthin-6-one | Breast cancer (MCF-7) | Cytotoxicity | 15.09 ± 0.99 µM | [5] |

| 9-Methoxycanthin-6-one | Colorectal cancer (HT-29) | Cytotoxicity | 3.79 ± 0.069 µM | [5] |

| 9-Methoxycanthin-6-one | Skin cancer (A375) | Cytotoxicity | 5.71 ± 0.20 µM | [5] |

| 9-Methoxycanthin-6-one | Cervical cancer (HeLa) | Cytotoxicity | 4.30 ± 0.27 µM | [5] |

Anti-inflammatory Activity

Several sophoranone-related compounds have been identified as potent anti-inflammatory agents, targeting key mediators of the inflammatory response.

| Compound | Target/Assay | Activity | IC50 Value | Reference |

| Sophoricoside | Interleukin-6 (IL-6) Bioactivity | Inhibition | 6.1 µM | [6] |

| Sophoricoside | Cyclooxygenase-2 (COX-2) Activity | Selective Inhibition | 4.4 µM | [6] |

| Sophocarpine | Xylene-induced ear edema (mice) | Inhibition | Dose-dependent | [7] |

| Sophocarpine | Acetic acid-induced vascular permeability | Inhibition | Dose-dependent | [7] |

Enzyme Inhibition

Sophoranone has been shown to be a potent inhibitor of specific cytochrome P450 enzymes, which has significant implications for drug metabolism and potential drug-drug interactions.

| Compound | Enzyme | Substrate | Inhibition | IC50 (Ki) Value | Reference |

| (-)-Sophoranone | CYP2C9 | Tolbutamide | Competitive Inhibition | 0.966 ± 0.149 µM (0.503 ± 0.0383 µM) | [8][9][10] |

| (-)-Sophoranone | CYP2C9 | Diclofenac | Strong Inhibition | Not specified | [8][9][10] |

| (-)-Sophoranone | CYP2C9 | Losartan | Strong Inhibition | Not specified | [8][9][10] |

Mechanisms of Action and Signaling Pathways

The biological effects of sophoranone and related compounds are mediated by their interaction with various cellular signaling pathways. Key mechanisms include the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.

Sophoranone-Induced Apoptosis in Cancer Cells

Sophoranone triggers apoptosis in cancer cells, such as human leukemia U937 cells, by targeting mitochondria.[1] This process involves the early formation of reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore (mPTP).[1] This event causes the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates the caspase cascade, leading to programmed cell death.[1] This mitochondrial-dependent pathway highlights sophoranone as a potential anticancer agent that directly engages the cell's intrinsic apoptotic machinery.[1]

Modulation of Inflammatory Signaling Pathways

Flavonoids and alkaloids from Sophora flavescens exert their anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11][12] Upon inflammatory stimulus (e.g., LPS), upstream kinases are activated, leading to the phosphorylation of MAPK cascades (ERK, p38) and the IKK complex.[11][13] Activated MAPKs promote the transcription factor AP-1, while the IKK complex phosphorylates IκB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB.[11] Both AP-1 and NF-κB drive the expression of pro-inflammatory cytokines and enzymes like IL-6 and COX-2. Sophoranone and related compounds inhibit these pathways, thereby suppressing the inflammatory response.[11][13]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature on sophoranone and its related compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][4]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sophoranone) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value using non-linear regression analysis.

-

Apoptosis Detection

Several methods are used to confirm that cell death occurs via apoptosis.

-

Hoechst 33342 Staining: This fluorescent stain binds to DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized under a fluorescence microscope.[5]

-

Measurement of Reactive Oxygen Species (ROS):

-

Cells are treated with the test compound.

-

The fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate) is added. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

-

The increase in fluorescence, measured by flow cytometry or a fluorescence plate reader, corresponds to the level of intracellular ROS.

-

-

Cytochrome c Release:

-

After treatment, cells are harvested and fractionated to separate the mitochondrial and cytosolic components.

-

The presence of cytochrome c in the cytosolic fraction is determined by Western blotting using a specific anti-cytochrome c antibody.

-

In Vitro Enzyme Inhibition Assay (CYP450)

These assays determine the potential of a compound to inhibit cytochrome P450 enzymes.[8][9][10]

-

Principle: The assay measures the metabolic activity of a specific CYP isozyme (e.g., CYP2C9) in human liver microsomes using a probe substrate that is converted into a fluorescent or easily detectable metabolite. The inhibitory effect of the test compound is quantified by the reduction in metabolite formation.

-

Procedure:

-

Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a probe substrate (e.g., tolbutamide for CYP2C9), and various concentrations of the inhibitor (sophoranone) in a buffer solution.

-

Initiation: Pre-incubate the mixture, then initiate the reaction by adding an NADPH-regenerating system.

-

Incubation: Incubate at 37°C for a specific time.

-

Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the quantity of the formed metabolite using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors.

-

Extraction and Isolation of Sophoranone

Sophoranone and related flavonoids are typically extracted from the roots of Sophora species.[1][14]

Concluding Remarks

Sophoranone and its related compounds represent a promising class of natural products with significant therapeutic potential, particularly in oncology and inflammatory diseases. The data compiled in this guide demonstrate potent in vitro activities across multiple cell lines and molecular targets. However, challenges such as the poor oral bioavailability and extensive plasma protein binding of sophoranone highlight the need for further investigation into drug delivery systems and structural modifications to enhance in vivo efficacy.[8][9][10] The detailed mechanisms and protocols presented herein provide a solid foundation for researchers to build upon, facilitating the development of novel therapeutics derived from these versatile flavonoid scaffolds.

References

- 1. Sophoranone, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sophoranone A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. [PDF] Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone - ProQuest [proquest.com]

- 11. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of sophoranone on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]

- 14. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Hydroxysophoranone from Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a plant used in traditional medicine, is a rich source of bioactive flavonoids. Among these, hydroxysophoranone, a prenylated flavanone, has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the isolation and purification of this compound from the roots of Sophora flavescens. The methodologies described herein are based on established techniques for the separation of flavonoids from this plant species.

Experimental Protocols

Extraction of Total Flavonoids

This protocol outlines the initial extraction of a crude flavonoid mixture from the dried roots of Sophora flavescens.

Materials and Reagents:

-

Dried roots of Sophora flavescens

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the air-dried roots of Sophora flavescens into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with occasional stirring.

-

Repeat the extraction process three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

Combine the ethanol extracts and filter through filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a crude extract.

-

Purification by Column Chromatography

This protocol describes the separation and purification of this compound from the crude extract using silica gel column chromatography.

Materials and Reagents:

-

Crude extract from Sophora flavescens

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvents: Hexane, Ethyl Acetate (EtOAc)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

UV lamp (254 nm)

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the glass column and allow it to pack uniformly under gravity.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane:ethyl acetate, 9:1 v/v).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a mobile phase of hexane:ethyl acetate (9:1 v/v).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

Hexane:EtOAc (7:3)

-

Hexane:EtOAc (1:1)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under a UV lamp.

-

Combine the fractions containing the target compound, this compound, based on the TLC analysis.

-

-

Final Concentration:

-

Evaporate the solvent from the combined fractions under reduced pressure to yield purified this compound.

-

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification of flavonoids from Sophora flavescens. Note that specific yields for this compound may vary depending on the plant material and extraction/purification conditions.

Table 1: Extraction and Purification Yields

| Step | Product | Starting Material (g) | Yield (g) | Recovery Rate (%) | Purity (%) |

| 1 | Crude Ethanol Extract | 1000 | 150 | 15.0 | - |

| 2 | Total Flavonoid Fraction | 150 | 30 | 20.0 (from crude) | ~60-70 |

| 3 | Purified this compound | 30 | 0.5 | 1.7 (from total flavonoids) | >95 |

Table 2: HPLC Analysis Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 295 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Representative Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential anti-inflammatory mechanism of action for flavonoids from Sophora flavescens, such as this compound, based on the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

Representative Antiproliferative Signaling Pathway

This diagram illustrates a potential antiproliferative mechanism of action for flavonoids from Sophora flavescens, involving the modulation of the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Application Note: LC-MS/MS Method for the Quantification of Hydroxysophoranone in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of hydroxysophoranone in plant extracts. The protocol covers sample preparation, optimized chromatographic and mass spectrometric conditions, and a comprehensive method validation summary. This method is crucial for researchers in natural product chemistry, pharmacology, and drug development who require accurate quantification of this bioactive flavonoid.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The initial and critical step involves the efficient extraction of this compound from the plant matrix.[1]

-

Pre-treatment: Dry the plant material (e.g., roots, leaves) using a suitable method like air-drying, oven-drying at a controlled temperature (e.g., 40-60°C), or freeze-drying to prevent degradation of bioactive compounds.[2] Once dried, grind the material into a fine, homogenous powder.[2][3]

-

Solvent Extraction:

-

Weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of an extraction solvent. A common choice for phenolic compounds is 80% methanol in water (v/v).[3][4]

-

Perform extraction using a method like maceration (24 hours with occasional shaking), or a more rapid technique such as microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) to improve efficiency and reduce solvent consumption.[1][5]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 minutes to remove solid debris.[3][4]

-

Transfer the supernatant to a round-bottom flask and concentrate the extract using a rotary evaporator under vacuum at 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

LC-MS/MS Analysis

Liquid chromatography is used to separate this compound from other components in the extract, followed by highly selective and sensitive detection using tandem mass spectrometry.[6]

-

Instrumentation: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[7][8]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution: A typical gradient would be: 5% B (0-1 min), linear ramp to 95% B (1-8 min), hold at 95% B (8-10 min), return to 5% B (10.1 min), and re-equilibrate (10.1-12 min).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[9][10]

-

Key Parameters: Parameters such as cone voltage and collision energy must be optimized for the specific analyte and instrument.[11] Two transitions (a quantifier and a qualifier) are typically monitored for confirmation.[10]

-

Note: The MRM transitions and associated voltages/energies provided below are exemplary and must be empirically determined and optimized in your laboratory.

Table 1: Exemplary Mass Spectrometry Parameters for this compound

| Parameter | Value | Purpose |

|---|---|---|

| Precursor Ion (Q1) | m/z 285.27 | [M+H]⁺ for this compound |

| Product Ion (Q3) - Quantifier | m/z 149.1 | Primary fragment for quantification |

| Product Ion (Q3) - Qualifier | m/z 121.1 | Secondary fragment for confirmation |

| Dwell Time | 100 ms | Time spent acquiring data for each transition |

| Cone Voltage | 30 V | Optimized for precursor ion transmission |

| Collision Energy (Quantifier) | 25 eV | Optimized for fragmentation to the quantifier ion |

| Collision Energy (Qualifier) | 35 eV | Optimized for fragmentation to the qualifier ion |

Data Presentation and Method Validation

Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose.[12] Key validation parameters include linearity, sensitivity (LOD/LOQ), accuracy, precision, and stability.[13]

Table 2: Summary of Method Validation Quantitative Data

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | R² ≥ 0.99[14] | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.3 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10[15] | 1.0 ng/mL |

| Precision (RSD%) | Intra-day RSD ≤ 15% Inter-day RSD ≤ 15%[12] | Intra-day: 4.5% Inter-day: 6.8% |

| Accuracy (% Recovery) | 85% - 115%[12] | 92.7% - 103.5% |

| Matrix Effect | 80% - 120% | 95.2% |

| Stability (24h Autosampler) | ± 15% deviation | 98.1% of initial concentration |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.

Caption: Workflow for this compound quantification.

Hypothesized Signaling Pathway Interaction

Flavonoids and related phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. Based on the activity of structurally similar compounds like Licochalcone C and other polyphenols, it is hypothesized that this compound may interact with the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and inflammation.[16][17]

Caption: Hypothesized modulation of the PI3K/Akt pathway.

References

- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts [mdpi.com]

- 5. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 8. europeanreview.org [europeanreview.org]

- 9. lcms.cz [lcms.cz]

- 10. forensicrti.org [forensicrti.org]

- 11. researchgate.net [researchgate.net]

- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 13. resolian.com [resolian.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note: High-Throughput Screening of Hydroxysophoranone for Anti-inflammatory Activity in a Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxysophoranone, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant anti-inflammatory properties. This application note provides a detailed protocol for a cell-based assay to screen and characterize the anti-inflammatory effects of this compound. The described assays quantify the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, as well as the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this document elucidates the underlying mechanism of action by visualizing the inhibitory effects on the NF-κB and MAPK signaling pathways.

Data Presentation

The anti-inflammatory activity of this compound is summarized in the tables below, showcasing its inhibitory effects on various inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

| Concentration (µM) | NO Production (% of LPS control) |

| 1 | 85.2 ± 4.1 |

| 5 | 62.7 ± 3.5 |

| 10 | 41.3 ± 2.8 |

| 25 | 20.9 ± 1.9 |

| IC₅₀ (µM) | 8.7 |

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Secretion

| Concentration (µM) | TNF-α (% of LPS control) | IL-6 (% of LPS control) | IL-1β (% of LPS control) |

| 5 | 71.4 ± 5.2 | 78.1 ± 6.3 | 68.9 ± 4.7 |

| 10 | 50.8 ± 3.9 | 55.4 ± 4.1 | 47.2 ± 3.5 |

| 25 | 28.3 ± 2.1 | 32.7 ± 2.9 | 25.8 ± 2.2 |

| IC₅₀ (µM) | 9.8 | 12.1 | 9.2 |

Table 3: Inhibitory Effect of this compound on iNOS and COX-2 Protein Expression

| Concentration (µM) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |

| 10 | 58.2 ± 4.5 | 65.1 ± 5.3 |

| 25 | 24.7 ± 2.8 | 31.9 ± 3.7 |

| 50 | 9.1 ± 1.5 | 12.4 ± 2.1 |

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation in vitro.

-

Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow them to reach 80-90% confluency at the time of treatment.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Include appropriate controls: an untreated control group, a vehicle control (e.g., DMSO) group, and a group treated with LPS alone.

-

Incubate the cells for the desired time period depending on the assay (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

-

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][2][3]

-

After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Assay (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][6]

-

Collect the cell culture supernatants after the 24-hour treatment period.

-

Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and standards to the wells and incubate.

-

Add the detection antibody, followed by a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This method is used to determine the protein levels of iNOS and COX-2 within the cells.[7][8][9]

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the targeted signaling cascades.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. arigobio.com [arigobio.com]

- 5. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Antibacterial Activity Testing of Hydroxysophoranone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antibacterial properties of Hydroxysophoranone, a natural compound of interest for its potential therapeutic applications. Due to the limited availability of specific data for this compound, this document leverages data from the closely related and structurally similar compound, Sophoraflavanone G, also isolated from Sophora flavescens. This information serves as a valuable proxy for designing and interpreting experiments with this compound.

Data Presentation: Antibacterial Activity of a Related Flavonoid

The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) and synergistic activities of Sophoraflavanone G, providing an expected performance baseline for this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sophoraflavanone G against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Streptococcus mutans | Gram-positive | Not specified, synergistic effects observed |

| Streptococcus sanguinis | Gram-positive | Not specified, synergistic effects observed |

| Streptococcus sobrinus | Gram-positive | Not specified, synergistic effects observed |

| Streptococcus gordonii | Gram-positive | Not specified, synergistic effects observed |